Biased Agonism: TFLLRNPNDK-NH₂ Preferentially Couples PAR-1 to Gq Rather Than G12/13
TFLLRNPNDK-NH₂ activates PAR-1 with a signaling bias favoring Gq protein coupling over G12/13 coupling, in contrast to thrombin which preferentially engages G12/13 [1]. This bias was demonstrated in endothelial cells where TFLLRNPNDK-NH₂ induced strong and immediate phosphorylation of ERK (downstream of Gq), but did not result in phosphorylation of Akt at Ser473 or GSK3β at Ser9 [2]. This signaling profile is distinct from both thrombin and the alternative PAR-1 agonist SFLLRN.
| Evidence Dimension | G protein coupling bias |
|---|---|
| Target Compound Data | Preferential Gq coupling; induces strong ERK phosphorylation, no Akt/GSK3β phosphorylation |
| Comparator Or Baseline | Thrombin: Preferential G12/13 coupling leading to RhoA activation; SFLLRN: Also promotes preferential Gq coupling |
| Quantified Difference | Qualitative bias: Gq > G12/13 for TFLLRNPNDK-NH₂ vs. G12/13 > Gq for thrombin |
| Conditions | EA.hy926 endothelial cells; peptide concentration 100 μM |
Why This Matters
This bias enables dissection of PAR-1-mediated Gq-dependent (e.g., ERK activation) versus G12/13-dependent (e.g., RhoA-mediated permeability) pathways.
- [1] Russo A, et al. Proteases and peptide agonists display biased agonism at protease-activated receptor 1 (PAR1). Mol Interv. 2009;9(2):87-96. Figure 1. View Source
- [2] Mosnier LO, et al. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46. Blood. 2012;120(26):5237. View Source
